6-Methylmorpholine-2,5-dione 6-Methylmorpholine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 15149-51-6
VCID: VC19702610
InChI: InChI=1S/C5H7NO3/c1-3-5(8)6-2-4(7)9-3/h3H,2H2,1H3,(H,6,8)
SMILES:
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol

6-Methylmorpholine-2,5-dione

CAS No.: 15149-51-6

Cat. No.: VC19702610

Molecular Formula: C5H7NO3

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

6-Methylmorpholine-2,5-dione - 15149-51-6

Specification

CAS No. 15149-51-6
Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
IUPAC Name 6-methylmorpholine-2,5-dione
Standard InChI InChI=1S/C5H7NO3/c1-3-5(8)6-2-4(7)9-3/h3H,2H2,1H3,(H,6,8)
Standard InChI Key OBVBGIKXUJJGEC-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)NCC(=O)O1

Introduction

Chemical Structure and Molecular Characteristics

6-Methylmorpholine-2,5-dione belongs to the class of morpholine-2,5-dione derivatives, which feature a six-membered ring containing one oxygen and one nitrogen atom. The compound’s systematic name, (6S)-6-methylmorpholine-2,5-dione, reflects its stereochemistry at the sixth position, where a methyl group is appended . The molecular formula is C₆H₇NO₃, with a molecular weight of 141.12 g/mol (calculated from analogous structures in and ).

Stereochemical Considerations

The stereogenic center at position 6 confers chirality to the molecule, making enantioselective synthesis a critical area of research. For instance, the (6S)-enantiomer has been synthesized using Wang resin-supported 2-chloro- or 2-bromo-pyridinium triflate, achieving higher yields compared to traditional methods . This approach leverages solid-phase chemistry to simplify product isolation, addressing challenges associated with racemization during synthesis .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ≈ 1.3–1.5 ppm) and carbonyl resonances (δ ≈ 170–175 ppm) in the 13C^{13}\text{C} spectrum . Infrared (IR) spectroscopy typically shows strong absorption bands near 1750 cm1^{-1}, characteristic of the ketone functionalities .

Synthesis Methodologies

The synthesis of 6-methylmorpholine-2,5-dione involves strategic functionalization of the morpholine ring, often through ring-opening polymerization or enantioselective routes.

Enantioselective Synthesis Using Wang Resin-Supported Reagents

A landmark study demonstrated the use of Wang resin-supported Mukaiyama reagents to synthesize enantiomers of 6-tert-butyl-6-methylmorpholine-2,5-dione . Although this method targets a tert-butyl derivative, the protocol is adaptable to the methyl-substituted analog by omitting the tert-butyl group. Key advantages include:

  • Yield Enhancement: Conversions exceeding 85% for morpholine-2,5-dione derivatives .

  • Ease of Isolation: Solid-phase synthesis simplifies purification, reducing losses associated with liquid-liquid extraction .

Copolymerization with ε-Caprolactone

6-Methylmorpholine-2,5-dione serves as a comonomer in the synthesis of biodegradable poly(ester-amide)s. Ring-opening copolymerization with ε-caprolactone, initiated by stannous octoate, produces copolymers with molecular weights ranging from 1.0×1041.0 \times 10^4 to 8.3×1048.3 \times 10^4 g/mol . The reaction proceeds via a coordination-insertion mechanism, where the morpholine-dione’s lactam ring opens to form amide linkages within the polymer backbone .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Molecular Weight (g/mol)Key Advantage
Wang Resin-Supported 85–100N/AEnantioselectivity
Copolymerization 73–10010,000–83,000Biodegradability

Physical and Chemical Properties

The compound’s physicochemical profile is influenced by its polar carbonyl groups and hydrophobic methyl substituent.

Thermal Stability

Differential scanning calorimetry (DSC) of poly(ester-amide)s containing 6-methylmorpholine-2,5-dione reveals glass transition temperatures (TgT_g) between −50°C and 0°C, depending on copolymer composition . The methyl group enhances steric hindrance, slightly elevating TgT_g compared to unsubstituted morpholine-dione derivatives .

Solubility and Reactivity

6-Methylmorpholine-2,5-dione is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The ketone groups participate in nucleophilic additions, enabling further functionalization for drug conjugation or polymer cross-linking .

Applications in Biomaterials and Medicine

The compound’s biodegradability and biocompatibility make it ideal for biomedical applications.

Biodegradable Polymers

Copolymers incorporating 6-methylmorpholine-2,5-dione degrade hydrolytically via ester and amide bond cleavage, releasing nontoxic byproducts . These materials are explored for:

  • Drug Delivery Systems: Sustained release of therapeutics due to tunable degradation rates .

  • Surgical Sutures: High tensile strength and gradual resorption in physiological environments .

Chiral Building Blocks

The enantiopure (6S)-configuration is valuable in asymmetric synthesis, particularly for pharmaceuticals requiring precise stereochemistry . For example, it serves as a glycine equivalent in peptidomimetics, enhancing metabolic stability .

Recent Advances and Future Directions

Recent patents highlight chemoenzymatic routes to 6-methylmorpholine-2,5-dione, leveraging lipases or esterases for stereocontrol . Additionally, computational studies predict novel reactivity patterns, such as [4+2] cycloadditions with dienophiles, which could expand its utility in heterocyclic chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator